molecular formula C17H17N3O2 B2635634 (E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035023-22-2

(E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B2635634
CAS RN: 2035023-22-2
M. Wt: 295.342
InChI Key: SWHAFJCWLSAAGE-CMDGGOBGSA-N
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Description

“(E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one” is a complex organic compound that contains several functional groups and rings. It has a phenyl group, a pyrrolidine ring, a pyridazine ring, and a prop-2-en-1-one group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the pyrrolidine ring, which is a type of non-aromatic heterocycle, and the phenyl group, which is a type of aromatic hydrocarbon, could have significant effects on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the pyrrolidine and pyridazine rings in this compound might make it more polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized various derivatives of this compound, examining their biological activities, including antifungal, antimycobacterial, and photosynthesis-inhibiting activities. For instance, Opletalová et al. (2006) reported on the synthesis and evaluation of (E)-3-(nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones, highlighting their significant activity against Mycobacterium tuberculosis and moderate activities against fungal pathogens, indicating the potential of nitro-substituted compounds over hydroxylated analogues in antimycobacterial and antifungal applications (Opletalová et al., 2006).

Antimicrobial Screening

Other studies focused on the antimicrobial properties of similar compounds. For example, Ashok et al. (2014) detailed the ultrasound- and microwave-assisted synthesis of (E)-1-aryl-3-[2-(pyrrolidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and their efficacy against bacterial and fungal strains, showcasing the utility of these compounds in antimicrobial applications (Ashok et al., 2014).

Anticancer Activity and Molecular Docking Studies

Recent research has also delved into the anticancer potential of pyridazinone derivatives, with studies employing molecular docking to predict interactions with target proteins. Mehvish and Kumar (2022) aimed to synthesize a series of 3(2H)-one pyridazinone derivatives, assessing their antioxidant activity and potential anticancer effects through in-vitro assays and molecular docking, indicating promising directions for future drug development (Mehvish & Kumar, 2022).

Antihypertensive and Antiarrhythmic Effects

The cardiovascular potential of related compounds has also been investigated. Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, evaluating their electrocardiographic, antiarrhythmic, and antihypertensive activities. Their findings highlighted several compounds with significant antiarrhythmic and antihypertensive activities, suggesting a link to their alpha-adrenolytic properties (Malawska et al., 2002).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

(E)-3-phenyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-17(9-8-14-5-2-1-3-6-14)20-12-10-15(13-20)22-16-7-4-11-18-19-16/h1-9,11,15H,10,12-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHAFJCWLSAAGE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

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